molecular formula C6H10N2O3 B14848175 2-(6-Oxopiperazin-2-YL)acetic acid

2-(6-Oxopiperazin-2-YL)acetic acid

Katalognummer: B14848175
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: HMOKSCKVFPVTKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Oxopiperazin-2-YL)acetic acid is a heterocyclic compound that contains a piperazine ring with an oxo group at the 6-position and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxopiperazin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of N-arylmaleimides with methanol and acetic acid can lead to the formation of piperazine derivatives . Another method involves the catalytic coupling reaction followed by hydrolysis to remove protecting groups .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The use of cost-effective raw materials and mild reaction conditions is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Oxopiperazin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wirkmechanismus

The mechanism of action of 2-(6-Oxopiperazin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6-Oxopiperazin-2-YL)acetic acid is unique due to the position of the oxo group on the piperazine ring, which can influence its reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its analogs .

Eigenschaften

Molekularformel

C6H10N2O3

Molekulargewicht

158.16 g/mol

IUPAC-Name

2-(6-oxopiperazin-2-yl)acetic acid

InChI

InChI=1S/C6H10N2O3/c9-5-3-7-2-4(8-5)1-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11)

InChI-Schlüssel

HMOKSCKVFPVTKZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(=O)CN1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.